Dimethyl 1,8-Anthracenedicarboxylate
Overview
Description
Dimethyl 1,8-Anthracenedicarboxylate is an organic compound with the molecular formula C18H14O4. It is a derivative of anthracene, where two carboxyl groups are esterified with methanol. This compound is known for its unique structural properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 1,8-Anthracenedicarboxylate can be synthesized through the esterification of 1,8-anthracenedicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1,8-Anthracenedicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: 1,8-Anthracenedicarboxylic acid.
Reduction: 1,8-Anthracenedimethanol.
Substitution: Various substituted anthracene derivatives depending on the substituent used.
Scientific Research Applications
Dimethyl 1,8-Anthracenedicarboxylate is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and polymers.
Biology: Used in studies involving fluorescence due to its aromatic structure.
Mechanism of Action
The mechanism by which Dimethyl 1,8-Anthracenedicarboxylate exerts its effects is largely dependent on its chemical structure. The ester groups can participate in various chemical reactions, while the aromatic anthracene core can engage in π-π interactions. These properties make it a versatile compound in chemical synthesis and material science .
Comparison with Similar Compounds
Similar Compounds
1,8-Anthracenedicarboxylic Acid: The parent compound with carboxylic acid groups instead of ester groups.
1,8-Anthracenedimethanol: The reduced form with alcohol groups.
Anthracene: The basic aromatic hydrocarbon without any functional groups.
Uniqueness
Dimethyl 1,8-Anthracenedicarboxylate is unique due to its ester functional groups, which provide different reactivity compared to its parent acid or alcohol derivatives. This makes it particularly useful in esterification reactions and as a building block for more complex molecules .
Properties
IUPAC Name |
dimethyl anthracene-1,8-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-21-17(19)13-7-3-5-11-9-12-6-4-8-14(18(20)22-2)16(12)10-15(11)13/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYSIEHCBBJETD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=CC3=C(C=C21)C(=CC=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80413937 | |
Record name | Dimethyl 1,8-Anthracenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80413937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93655-34-6 | |
Record name | Dimethyl 1,8-Anthracenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80413937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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